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Compound of Interest

Compound Name: 2-Amino-3-methyiphenol

Cat. No.: B031084

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-
methylphenol (CAS No. 2835-97-4), a key intermediate in the synthesis of various dyes,
pigments, and pharmaceutical compounds. This document details the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for 2-Amino-3-methylphenol, aiding in
its identification and characterization.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.8-7.2 m 3H Ar-H

~4.5 (broad s) s 2H -NH:2

~8.5-9.5 (broad s) s 1H -OH

~2.1-2.3 S 3H -CHs
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Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
experimental values may vary based on solvent and other experimental conditions.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (ppm) Assighment
~150-155 C-OH
~140-145 C-NH:2
~120-130 Ar-C
~115-125 Ar-C
~110-120 Ar-C
~105-115 Ar-C

~15-20 -CHs

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
experimental values may vary based on solvent and other experimental conditions.

Table 3: IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1620-1580 Strong N-H bending and Aromatic
C=C stretching

1500-1400 Medium Aromatic C=C stretching

1300-1200 Strong C-0O stretching

1250-1150 Strong C-N stretching
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Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

123 High [M]* (Molecular lon)
108 Medium [M-CHs]*

94 Medium [M-NH2-H]*

80 Medium [M-CzH30]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

o Sample Preparation: Approximately 5-10 mg of 2-Amino-3-methylphenol is dissolved in
0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-ds) or
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is added as an internal standard (0

ppm).

e 1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters
include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is used.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed to obtain
singlets for each unique carbon atom. A spectral width of 0-200 ppm is common. For better
sensitivity, a larger number of scans (e.g., 1024 or more) may be required compared to H
NMR.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups
present in the molecule.
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Sample Preparation (KBr Pellet Method): 1-2 mg of finely ground 2-Amino-3-methylphenol
is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded.
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry is a common technique for determining the
molecular weight and fragmentation pattern of volatile organic compounds.

Sample Introduction: The sample is introduced into the ion source, typically via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized by
heating.

lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]*) and
various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the logical relationships in the spectral analysis of 2-Amino-3-
methylphenol.
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Workflow for Spectral Analysis of 2-Amino-3-methylphenol
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Information Derived from Each Spectroscopic Technique
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 To cite this document: BenchChem. [Spectral Analysis of 2-Amino-3-methylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031084+#spectral-data-of-2-amino-3-methylphenol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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